An In-depth Technical Guide to (2-Amino-5-chlorophenyl)(phenyl)methanol
An In-depth Technical Guide to (2-Amino-5-chlorophenyl)(phenyl)methanol
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of (2-Amino-5-chlorophenyl)(phenyl)methanol, a key chemical intermediate in the pharmaceutical industry. The document details its chemical identity, physicochemical properties, synthesis from its corresponding benzophenone, and its critical role in the synthesis of advanced therapeutic agents like Etifoxine. Detailed protocols for its synthesis and analytical characterization are provided, underpinned by mechanistic insights. This guide is intended for researchers, chemists, and professionals in drug discovery and development, offering a consolidated resource for understanding and utilizing this important building block.
Introduction and Chemical Identity
(2-Amino-5-chlorophenyl)(phenyl)methanol, also known as 2-amino-5-chlorobenzhydrol, is a substituted diarylmethanol. Its structure features a central methanol carbon bonded to both a phenyl group and a 2-amino-5-chlorophenyl group. This unique arrangement of functional groups—a secondary alcohol, a primary arylamine, and an organochloride—makes it a versatile and crucial intermediate in organic synthesis.
Its primary significance lies in its role as a precursor in the manufacturing of various pharmaceuticals. It is the direct precursor to the anxiolytic and anticonvulsant drug Etifoxine, where the amine and alcohol moieties are elaborated to form a benzoxazine ring system.[1] The synthesis and purity of this intermediate are therefore of paramount importance to ensure the quality and efficacy of the final active pharmaceutical ingredient (API).
The compound is identified by the following CAS numbers:
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CAS Number 7039-50-1 : The most commonly cited CAS number for this compound.[2]
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CAS Number 1159372-20-9 : This number is also used, particularly when referencing the compound as a parent API for Etifoxine.
Physicochemical Properties
(2-Amino-5-chlorophenyl)(phenyl)methanol is a white solid at room temperature. Its properties are distinct from its immediate synthetic precursor, 2-Amino-5-chlorobenzophenone (CAS: 719-59-5), which is a yellow crystalline powder.[3][4] The conversion from the ketone to the alcohol results in a loss of conjugation through the carbonyl group, leading to a change in color from yellow to white. A summary of key properties is presented in Table 1.
Table 1: Physicochemical Data of (2-Amino-5-chlorophenyl)(phenyl)methanol and its Precursor
| Property | (2-Amino-5-chlorophenyl)(phenyl)methanol | 2-Amino-5-chlorobenzophenone (Precursor) |
| CAS Number | 7039-50-1 | 719-59-5 |
| Molecular Formula | C₁₃H₁₂ClNO | C₁₃H₁₀ClNO |
| Molecular Weight | 233.69 g/mol | 231.68 g/mol [5] |
| Appearance | White solid | Yellow or bright yellow needle-like crystals[3] |
| Melting Point | 105-107 °C | 96-99 °C[3] |
| Solubility | Insoluble in water; Soluble in dichloromethane, ether | Insoluble in water; Soluble in DMSO, methanol (faint turbidity) |
| InChIKey | PAHDPXOLONPKTP-UHFFFAOYSA-N | ZUWXHHBROGLWNH-UHFFFAOYSA-N[5] |
Synthesis and Mechanistic Insights
The most direct and industrially relevant method for the preparation of (2-Amino-5-chlorophenyl)(phenyl)methanol is the chemoselective reduction of its corresponding ketone, 2-amino-5-chlorobenzophenone.
Causality of Reagent Selection
The choice of reducing agent is critical to the success of this synthesis. The substrate contains an aromatic nitro group precursor (in earlier steps of benzophenone synthesis) and an aromatic amine, both of which can be susceptible to reduction under harsh conditions (e.g., catalytic hydrogenation with H₂/Pd). Therefore, a mild and chemoselective reagent is required that will selectively reduce the ketone carbonyl without affecting the amino group or the aromatic rings.
Sodium borohydride (NaBH₄) is the ideal reagent for this transformation. It is a source of hydride ions (H⁻) that are nucleophilic enough to attack the electrophilic carbon of the ketone but are generally unreactive towards less electrophilic functional groups like aromatic rings and amines. Furthermore, NaBH₄ is operationally simple to use and can be handled safely in protic solvents like ethanol or methanol, which are excellent solvents for the benzophenone starting material.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target alcohol via reduction.
Experimental Protocol: Sodium Borohydride Reduction
This protocol describes a standard laboratory-scale synthesis.
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Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-chlorobenzophenone (10.0 g, 43.2 mmol) and 150 mL of ethanol. Stir the mixture at room temperature until the solid is fully dissolved, resulting in a clear yellow solution.
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Addition of Reducing Agent : Cool the solution in an ice-water bath. To the cooled solution, add sodium borohydride (1.63 g, 43.2 mmol) portion-wise over 15-20 minutes. Note: The addition is exothermic and may cause bubbling. Cautious addition prevents the temperature from rising excessively.
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Reaction : After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase until the starting material spot has been completely consumed.
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Work-up and Isolation : Once the reaction is complete, slowly pour the reaction mixture into 500 mL of ice-cold deionized water with stirring. A white precipitate will form.
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Filtration : Continue stirring the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration using a Büchner funnel.
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Washing : Wash the filter cake thoroughly with three 50 mL portions of cold deionized water to remove any residual salts.
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Drying : Dry the product in a vacuum oven at 50-60 °C to a constant weight. The expected yield is typically >90%.
Spectroscopic and Analytical Characterization
While a comprehensive set of publicly available experimental spectra for (2-Amino-5-chlorophenyl)(phenyl)methanol is limited, its structure allows for a clear prediction of its key spectroscopic features. Purity and identity are typically confirmed using HPLC, GC-MS, and FTIR spectroscopy.
Expected Spectroscopic Signatures
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¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, with splitting patterns characteristic of their substitution. A key singlet will appear for the methine proton (CH-OH), likely in the 5.5-6.0 ppm range. A broad singlet corresponding to the alcohol (-OH) proton will also be present, and its chemical shift will be concentration-dependent. The amine (-NH₂) protons will appear as a broad singlet, typically between 4.0 and 5.0 ppm.
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¹³C NMR : The carbon NMR will show a signal for the benzylic carbon (CH-OH) around 70-80 ppm. The remaining signals will be in the aromatic region (115-150 ppm), corresponding to the 12 distinct aromatic carbons.
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FTIR Spectroscopy : The infrared spectrum provides definitive evidence of the reduction. Key expected vibrational frequencies include:
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O-H Stretch : A strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the alcohol hydroxyl group.
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N-H Stretch : Two sharp peaks (symmetric and asymmetric stretching) around 3350-3500 cm⁻¹, characteristic of the primary amine.
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C-H Aromatic Stretch : Peaks just above 3000 cm⁻¹.
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Disappearance of C=O Stretch : The most critical diagnostic feature is the complete disappearance of the strong carbonyl (C=O) stretching band from the precursor ketone, which is typically observed around 1620-1640 cm⁻¹.[3]
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Mass Spectrometry : Electron Ionization (EI) Mass Spectrometry would likely show a molecular ion (M⁺) peak at m/z = 233/235, reflecting the isotopic pattern of the single chlorine atom. A prominent fragment would be the loss of water (M-18), resulting in a peak at m/z = 215/217.
Analytical Workflow Diagram
Caption: Standard analytical workflow for quality control of the final product.
Protocol: High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the chemical purity of the final product.
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Instrumentation : HPLC system equipped with a UV-Vis detector.
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Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase : Isocratic mixture of Acetonitrile and Water (65:35 v/v).
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Flow Rate : 1.0 mL/min.
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Detection Wavelength : 230 nm.
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Sample Preparation : Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
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Analysis : Inject 10 µL of the sample solution. The purity is calculated based on the relative peak area of the main component compared to the total area of all observed peaks.
Application in Drug Development: Synthesis of Etifoxine
(2-Amino-5-chlorophenyl)(phenyl)methanol is a pivotal intermediate in the synthesis of the anxiolytic drug Etifoxine (6-chloro-2-(ethylamino)-4-methyl-4-phenyl-4H-3,1-benzoxazine).[1] The synthesis of Etifoxine, however, proceeds through a tertiary alcohol intermediate, not the secondary alcohol discussed here.
The closely related and commercially available precursor, 2-amino-5-chlorobenzophenone, is reacted with a methyl Grignard reagent (methylmagnesium iodide) to form the tertiary alcohol, 1-(2-amino-5-chlorophenyl)-1-phenylethanol.[6][7] This tertiary alcohol then undergoes cyclization.
While the secondary alcohol (2-amino-5-chlorophenyl)(phenyl)methanol is not the direct precursor to the marketed version of Etifoxine, it is a crucial building block for analogous benzoxazine structures where the C4 position is not methylated. The general reaction involves a cyclization reaction with an isocyanate or isothiocyanate, which engages both the amine and alcohol functional groups.
General Synthetic Pathway to Benzoxazines
The pathway illustrates how the title compound can be used to form the core benzoxazine ring, a privileged scaffold in medicinal chemistry.
Caption: General synthesis of a benzoxazine from the title alcohol.
The reaction mechanism proceeds via the nucleophilic attack of the amino group onto the electrophilic carbon of the isocyanate, forming a urea intermediate. Subsequent intramolecular cyclization, driven by the attack of the hydroxyl group and elimination of water (often under acidic or basic catalysis), yields the stable benzoxazine ring.
Safety and Handling
(2-Amino-5-chlorophenyl)(phenyl)methanol is an irritant and should be handled with appropriate personal protective equipment (PPE). The primary hazards are skin, eye, and respiratory irritation.
Table 2: GHS Hazard and Precautionary Information
| Category | Code | Statement |
| Hazard Statements | H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P280 | Wear protective gloves/eye protection/face protection. | |
| P302+P352 | IF ON SKIN: Wash with plenty of water. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Handling Recommendations:
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Use in a well-ventilated area or a chemical fume hood.
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Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
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Avoid generating dust.
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In case of contact, wash skin thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
References
- Benchchem. (2025). An In-depth Technical Guide to the Discovery and Chemical Synthesis of Etifoxine Hydrochloride.
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PubChem. (n.d.). Etifoxine. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]
- Google Patents. (n.d.). US8110569B2 - Enantiomerically pure S-etifoxine, pharmaceutical compositions thereof and methods of their use.
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PubChem. (n.d.). 2-Amino-5-chlorobenzophenone. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]
-
Wikipedia. (n.d.). 2-Amino-5-chlorobenzophenone. Retrieved January 10, 2026, from [Link]
-
Molbase. (n.d.). (2-amino-5-chlorophenyl)(phenyl)methanol. Retrieved January 10, 2026, from [Link]
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